Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester)
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Overview
Description
Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) is a complex organic compound with a unique structure that includes ammonium, terephthaloyldimethylene, and cyano-hydroxycyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) typically involves the reaction of terephthaloyldimethylene with cyano-hydroxycyclohexyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The industrial production methods are designed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as cyano, hydroxy, and ammonium groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .
Scientific Research Applications
Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) include other ammonium-based compounds with cyano and hydroxy functional groups. Examples include Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate (ester) and other cyanoacetamide derivatives .
Uniqueness: Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
28003-38-5 |
---|---|
Molecular Formula |
C44H52Br2N4O6 |
Molecular Weight |
892.7 g/mol |
IUPAC Name |
(2-benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C44H52N4O6.2BrH/c1-47(2,27-37-19-11-13-25-43(37,31-45)53-41(51)35-15-7-5-8-16-35)29-39(49)33-21-23-34(24-22-33)40(50)30-48(3,4)28-38-20-12-14-26-44(38,32-46)54-42(52)36-17-9-6-10-18-36;;/h5-10,15-18,21-24,37-38H,11-14,19-20,25-30H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YODOGGJDIBQVJZ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CC1CCCCC1(C#N)OC(=O)C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CC4CCCCC4(C#N)OC(=O)C5=CC=CC=C5.[Br-].[Br-] |
Origin of Product |
United States |
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